molecular formula C11H18Cl2N4 B1419293 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride CAS No. 1181457-93-1

3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride

Cat. No. B1419293
CAS RN: 1181457-93-1
M. Wt: 277.19 g/mol
InChI Key: CEYLOTOFRCYUBU-UHFFFAOYSA-N
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Description

“3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1181457-93-1. It has a molecular weight of 277.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4.2ClH/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12;;/h6-7,13H,1,3-5,12H2,2H3;2*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.19 and a molecular formula of C11H16N4.2ClH . It is a solid substance that is typically stored at room temperature .

Scientific Research Applications

  • Insecticidal and Antibacterial Potential : The compound has been investigated for its potential in insecticidal and antibacterial applications. A study by Deohate and Palaspagar (2020) explored the synthesis of related pyrimidine and pyrazole derivatives and evaluated their insecticidal and antimicrobial effectiveness, highlighting the compound's potential in controlling pests and bacteria (Deohate & Palaspagar, 2020).

  • Antagonistic Properties in Serotonin Receptors : Ivachtchenko et al. (2011) conducted a study on the synthesis of pyrazolo[1,5-a]pyrimidines, analyzing their structure-activity relationship as serotonin 5-HT6 receptor antagonists. This research is significant for understanding the compound's potential in neuropsychiatric and neurodegenerative disease treatment (Ivachtchenko et al., 2011).

  • Structural Diversity in Chemical Synthesis : Roman (2013) utilized a related ketonic Mannich base for generating a diverse array of compounds, demonstrating the versatility of pyrazolo[1,5-a]pyrimidines in chemical syntheses (Roman, 2013).

  • Synthesis and Structural Characterization : Aggarwal et al. (2009) focused on the synthesis and detailed structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, contributing to the understanding of the compound's chemical properties (Aggarwal et al., 2009).

  • Antimicrobial Activity and Structural Relationships : Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and evaluated their antimicrobial properties. They found that the 3,5-dimethyl-1 H -pyrazol-1-yl group plays a key role in determining antimicrobial activity (Sirakanyan et al., 2021).

  • Synthesis of Novel Ethanamines : Svete et al. (2015) explored the synthesis of novel ethanamines derived from pyrazolo[1,5-a]pyrimidines, which could have implications in various pharmaceutical applications (Svete et al., 2015).

  • Ultrasound-Assisted Synthesis : Kaping et al. (2020) developed an efficient ultrasound-assisted synthesis method for substituted pyrazolo[1,5-a]pyrimidine derivatives, demonstrating an innovative approach to chemical synthesis (Kaping et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.2ClH/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12;;/h6-7H,3-5,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYLOTOFRCYUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)CCCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 2
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 3
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 4
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 5
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Reactant of Route 6
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride

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